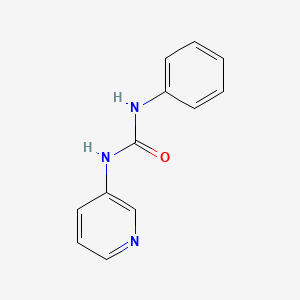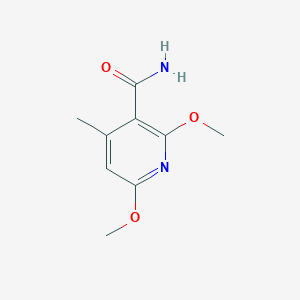
N-phenyl-N'-3-pyridinylurea
Descripción general
Descripción
Synthesis Analysis
The synthesis of N-phenyl-N'-3-pyridinylurea derivatives can be conducted through catalytic carbonylation processes. A notable method involves the use of selenium powder as a catalyst for the reductive carbonylation of substituted nitrobenzenes with aminopyridine derivatives, employing carbon monoxide as the carbonyl source instead of phosgene in a one-pot reaction. This method has been highlighted for its simplicity and ease of operation, yielding up to 70% of the desired product. The synthesized products are characterized by various analytical techniques such as melting point measurement, infrared spectroscopy (IR), high-performance liquid chromatography (HPLC), and nuclear magnetic resonance (NMR) (Lu Shi-wei, 2009).
Molecular Structure Analysis
Molecular structure analysis of N-phenyl-N'-3-pyridinylurea and its derivatives often involves crystallographic studies. For instance, the crystal structures of related compounds such as N,N'-(1,2-phenylene)bis(pyridine-2-carboxamide) have been determined, showcasing how molecular geometry can vary significantly among derivatives, affecting their physical and chemical properties. These structures are typically characterized by X-ray crystallography, providing insights into the compound's conformation and intermolecular interactions (J. Lin et al., 2001).
Chemical Reactions and Properties
The chemical reactivity of N-phenyl-N'-3-pyridinylurea derivatives encompasses a variety of reactions, including catalytic processes and intramolecular cyclizations. For example, certain derivatives have been explored for their potential as anticonvulsant agents, demonstrating the compound's versatility in chemical synthesis and pharmacological applications (M. R. Pavia et al., 1990).
Physical Properties Analysis
The physical properties of N-phenyl-N'-3-pyridinylurea compounds, such as melting points and solubility, are crucial for their application in various fields. These properties are often determined experimentally through standard laboratory procedures, providing essential data for the compound's handling and storage.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with other substances, define the compound's utility in chemical synthesis and potential industrial applications. Detailed studies involving spectroscopic methods like NMR and IR, coupled with theoretical calculations, can elucidate these properties, guiding the development of new materials and drugs.
References
- (Lu Shi-wei, 2009): Synthesis of N-Phenyl-N'-Pyridinylureas by Catalytic Carbonylation over Selenium Powder.
- (J. Lin et al., 2001): Crystal structures and molecular analysis.
- (M. R. Pavia et al., 1990): Anticonvulsant activity of N-phenyl-N'-pyridinylurea derivatives.
Aplicaciones Científicas De Investigación
Anticonvulsant Activity : N-phenyl-N'-pyridinylureas have been explored for their anticonvulsant properties. A study identified certain derivatives within this class, particularly N-(2,6-disubstituted-phenyl)-N'-(4-pyridinyl)urea, which showed promise in treating generalized tonic-clonic and partial seizures. Compound 37 from this series was selected for Phase 1 clinical trials (Pavia et al., 1990).
Antimicrobial Activity : Some benzylidenehydrazinylpyridinium derivatives, including those with phenyl groups, have been synthesized and tested for their antibacterial and antifungal activities against various strains such as Staphylococcus aureus and Escherichia coli. Compounds with a 3-phenylpropyl chain exhibited significant antimicrobial activity (Alptüzün et al., 2009).
Molecular Sensors and Probes : The creation of molecular light switches or sensors using compounds such as Ru(bpy)2(dppz)2+ demonstrates the use of N-phenyl-N'-3-pyridinylurea derivatives in detecting and interacting with DNA. These complexes show significant photoluminescence in the presence of double-helical DNA (Friedman et al., 1990).
Cytokinin Activity : Derivatives like N-phenyl-N′-1, 2,3-thiadiazol-5-ylurea have shown high cytokinin activity in promoting the growth of plant callus cultures. This indicates potential applications in agriculture and plant biology (Mok et al., 1982).
Selective Detection of Metals : Pyridine-2,6-dicarboxamide based probes containing phenyl groups have been synthesized for the selective detection of metal ions such as iron. These compounds bind selectively to Fe2+ and Fe3+ ions, indicating their potential use in chemical sensing and environmental monitoring (Kumar et al., 2015).
Cancer Research : Studies have explored the use of N-phenyl-N'-3-pyridinylurea derivatives in cancer research. For instance, compounds like 3-(3-pyridinyl)-1-(4-pyridinyl)-2-propen-1-one have been used to inhibit key regulators of glycolysis in cancer cells, demonstrating their potential as therapeutic agents in cancer treatment (Clem et al., 2013).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-phenyl-3-pyridin-3-ylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O/c16-12(14-10-5-2-1-3-6-10)15-11-7-4-8-13-9-11/h1-9H,(H2,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBKYYDBHEGTTON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NC2=CN=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60350154 | |
| Record name | 1-phenyl-3-pyridin-3-ylurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60350154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenyl-3-pyridin-3-ylurea | |
CAS RN |
2000-55-7 | |
| Record name | 1-phenyl-3-pyridin-3-ylurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60350154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-phenyl-1-(pyridin-3-yl)urea | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(1S*,5R*)-6-[(3,5-dimethyl-4-isoxazolyl)methyl]-3-[2-(methylthio)-4-pyrimidinyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5510944.png)
![8-(5-methylpyrazolo[1,5-a]pyrimidin-7-yl)-1,3-dioxa-8-azaspiro[4.5]decan-2-one](/img/structure/B5510952.png)
![(1S*,5R*)-6-(1H-indol-6-ylcarbonyl)-3-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5510959.png)
![N-(2-furylmethyl)-1-[(1-isopropyl-1H-pyrazol-4-yl)carbonyl]-4-piperidinecarboxamide](/img/structure/B5510966.png)
![methyl [(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]acetate](/img/structure/B5510967.png)
![rel-(3aR,6aR)-N-{2-[(4-fluorophenyl)sulfonyl]ethyl}-2-methylhexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxamide dihydrochloride](/img/structure/B5510972.png)
![N-{1-[1-(3-fluorophenyl)-5-methyl-1H-pyrazol-4-yl]ethyl}-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide](/img/structure/B5510975.png)
![3-{[(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-ylmethyl)amino]methyl}-3-pyrrolidinol dihydrochloride](/img/structure/B5510984.png)

![N-cyclohexyl-4-(2-{[(cyclohexylamino)carbonyl]amino}ethyl)-1-piperazinecarboxamide](/img/structure/B5510990.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-methoxyphenoxy)-N-methylacetamide](/img/structure/B5510998.png)
![4-{3-[(3-methoxy-1-pyrrolidinyl)carbonyl]phenyl}-2-methyl-2-butanol](/img/structure/B5511006.png)
![methyl 4-{5-[2-(3-phenylpropanoyl)carbonohydrazonoyl]-2-furyl}benzoate](/img/structure/B5511015.png)
